

Application Notes and Protocols for Rutamycin in Seahorse XF Assays

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Compound of Interest

Compound Name: Rutamycin

Cat. No.: B610604

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Introduction

The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism, quantifying two key parameters: the oxygen consumption rate (OCR), a measure of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1][2][3] The Seahorse XF Cell Mito Stress Test is a standard assay that utilizes sequential injections of mitochondrial inhibitors to dissect the key parameters of mitochondrial function.

Rutamycin is a potent and specific inhibitor of ATP synthase (also known as Complex V), a critical enzyme complex in the mitochondrial electron transport chain.[4][5] By blocking the F₀ proton channel of ATP synthase, **Rutamycin** inhibits the conversion of ADP to ATP, leading to a decrease in oxygen consumption.[5][6] This specific inhibition allows for the direct measurement of ATP-linked respiration and the calculation of proton leak, providing valuable insights into mitochondrial health and function. These application notes provide a detailed protocol for the use of **Rutamycin** in Seahorse XF assays to assess mitochondrial function.

Principle of the Assay

The Seahorse XF Cell Mito Stress Test involves the sequential injection of three compounds to reveal a profile of mitochondrial respiration:

- **Rutamycin** (or Oligomycin): An ATP synthase inhibitor that separates basal respiration into its two main components: ATP-linked respiration and proton leak.
- Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP): An uncoupling agent that collapses the mitochondrial membrane potential, disrupting the proton gradient and forcing the electron transport chain (ETC) to function at its maximum rate. This reveals the maximal respiration and spare respiratory capacity.
- Rotenone and Antimycin A: A combination of a Complex I and a Complex III inhibitor, respectively. This mixture completely shuts down mitochondrial respiration, allowing for the determination of non-mitochondrial oxygen consumption.

By measuring the changes in OCR after each injection, a complete picture of the cell's bioenergetic profile can be obtained.

Data Presentation

The following table summarizes the expected quantitative changes in Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) following the sequential injection of mitochondrial inhibitors in a typical Seahorse XF Cell Mito Stress Test. The values presented are illustrative and can vary depending on the cell type, cell density, and experimental conditions.

Parameter	Treatment	Expected Change in OCR	Expected Change in ECAR
Basal Respiration	None (before injections)	Baseline measurement	Baseline measurement
ATP-Linked Respiration	Rutamycin (1.5 μ M)	Decrease (30-70% of basal)	Slight increase or no change
Proton Leak	Rutamycin (1.5 μ M)	Remaining OCR after inhibition	Slight increase or no change
Maximal Respiration	FCCP (1.0 μ M)	Increase (150-300% of basal)	Variable, may increase
Spare Respiratory Capacity	Calculated	(Maximal Respiration - Basal Respiration)	Not applicable
Non-Mitochondrial Respiration	Rotenone (0.5 μ M) & Antimycin A (0.5 μ M)	OCR drops to a minimal level	Variable

Experimental Protocols

This protocol is adapted for a 96-well Seahorse XF instrument. Adjust volumes and cell numbers accordingly for other plate formats.

Materials

- **Rutamycin** (stock solution in DMSO, e.g., 1.5 mM)
- FCCP (stock solution in DMSO, e.g., 1 mM)
- Rotenone/Antimycin A mixture (stock solution in DMSO, e.g., 0.5 mM each)
- Seahorse XF Base Medium (e.g., Agilent #103334-100)
- Glucose (stock solution, e.g., 1 M)
- Sodium Pyruvate (stock solution, e.g., 100 mM)

- L-Glutamine (stock solution, e.g., 200 mM)
- Seahorse XF Calibrant (Agilent #100840-000)
- Seahorse XF96 Cell Culture Microplates
- Seahorse XF96 Sensor Cartridge

Day 1: Cell Seeding

- **Cell Culture:** Culture cells of interest under standard conditions until they reach the desired confluency for harvesting.
- **Harvest and Count Cells:** Harvest cells using standard trypsinization or cell scraping methods. Perform a cell count and determine viability using a hemocytometer or automated cell counter. Cell viability should be >95%.
- **Seed Cells:** Resuspend the cell pellet in the appropriate culture medium and seed the cells into a Seahorse XF96 cell culture microplate at a pre-determined optimal density. Optimal seeding density is cell-type dependent and should be determined empirically. A general starting range is 20,000 - 80,000 cells per well. Leave at least four corner wells for background correction (media only).
- **Incubate:** Incubate the cell plate overnight in a 37°C, 5% CO₂ incubator to allow for cell attachment and recovery.

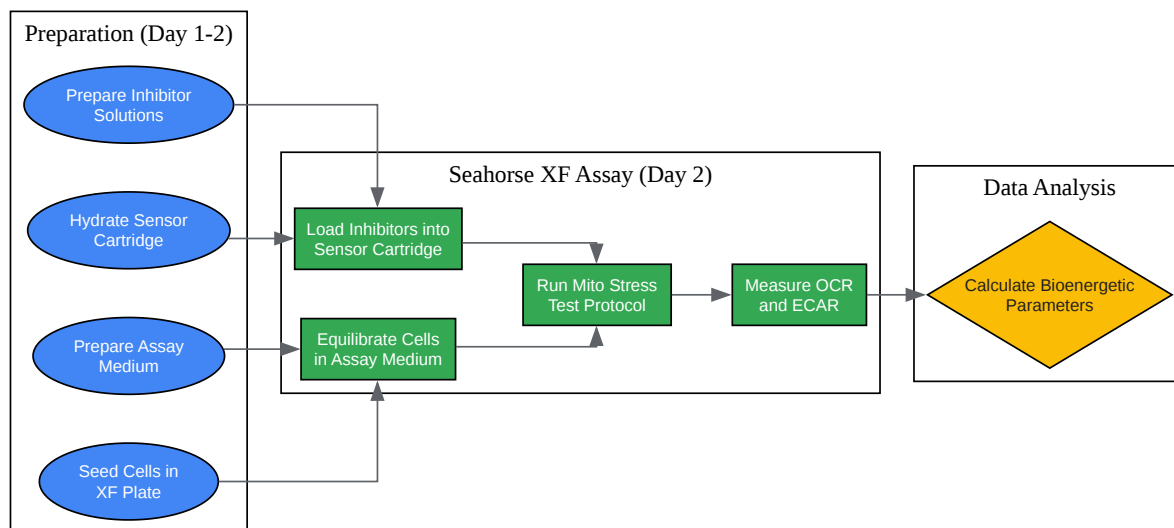
Day 2: Seahorse XF Assay

- **Hydrate Sensor Cartridge:** The day before the assay, hydrate the Seahorse XF96 sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO₂ 37°C incubator.
- **Prepare Assay Medium:** On the day of the assay, prepare the Seahorse XF assay medium. For a final volume of 50 mL, supplement Seahorse XF Base Medium with:
 - 10 mM Glucose
 - 1 mM Sodium Pyruvate

- 2 mM L-Glutamine Warm the assay medium to 37°C and adjust the pH to 7.4.
- Prepare Inhibitor Working Solutions: Prepare working solutions of **Rutamycin**, FCCP, and Rotenone/Antimycin A in the prepared assay medium at 10x the final desired concentration. For example, for a final concentration of 1.5 µM **Rutamycin**, prepare a 15 µM working solution.
- Medium Exchange: Remove the cell culture medium from the cell plate and gently wash the cells once with 150-200 µL of pre-warmed Seahorse XF assay medium. Add a final volume of 180 µL of assay medium to each well.
- Incubate: Place the cell plate in a non-CO2 37°C incubator for 30-60 minutes to allow the cells to equilibrate with the assay medium.
- Load Sensor Cartridge: Load the injector ports of the hydrated sensor cartridge with the prepared inhibitor working solutions according to the instrument's instructions. A typical injection sequence and volumes for a 96-well plate are:
 - Port A: 20 µL of 10x **Rutamycin** solution
 - Port B: 22 µL of 10x FCCP solution
 - Port C: 25 µL of 10x Rotenone/Antimycin A solution
- Run the Assay: Place the sensor cartridge and the cell plate into the Seahorse XF Analyzer and start the assay protocol. The instrument will perform a series of mix, wait, and measure cycles to determine the OCR and ECAR before and after each inhibitor injection.

Visualization of Workflow and Mechanism

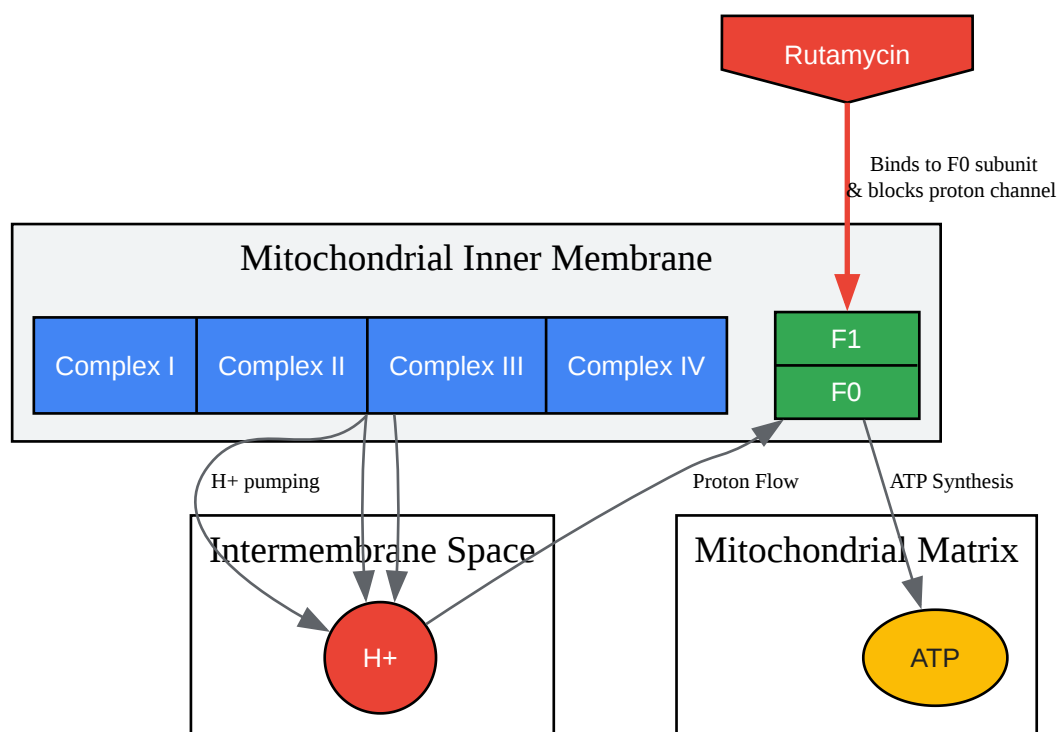
Experimental Workflow



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Caption: Workflow for the Seahorse XF Cell Mito Stress Test using **Rutamycin**.

Mechanism of Rutamycin Action



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Caption: **Rutamycin** inhibits ATP synthase by binding to the F0 subunit.

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